

An In-depth Technical Guide to the Physicochemical Properties of DIPSO Sodium Salt

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Compound of Interest		
Compound Name:	DIPSO sodium salt	
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This technical guide provides a comprehensive overview of the physicochemical properties of DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt, with a primary focus on its acid dissociation constant (pKa). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize biological buffers.

Core Physicochemical Properties of DIPSO Sodium Salt

DIPSO is a zwitterionic biological buffer widely used to maintain a stable pH environment in various biochemical and biological applications.[1][2] As a member of the bis(2-hydroxyethylamine) family of buffering agents, it is supplied as a white crystalline powder.[3] A notable characteristic of DIPSO is its limited solubility in organic solvents.[3]

The useful buffering range for DIPSO is between pH 7.0 and 8.2, making it suitable for a variety of applications that require a physiological pH.[1][2][3][4][5][6]

The pKa value is a critical parameter for any buffer, as it indicates the pH at which the buffer has its maximum buffering capacity. The pKa of DIPSO is influenced by both temperature and the ionic strength of the solution.[7][8]



Parameter	Value	Reference
pKa at 25°C	7.6	[4][9][10][11]
pKa Range at 25°C	7.4 - 7.8	[5][6]
Useful pH Range	7.0 - 8.2	[1][2][3][4][5][6]
Second Dissociation Constant (pK2)	Determined over 5-55°C	[7]
Temperature Dependence (d(pKa)/dT)	Amine-containing buffers generally show a decrease in pKa with increasing temperature.	[12][13]

It is important to note that the "thermodynamic" pKa (pKa⁰) is defined at infinite dilution and 25°C to provide a true constant for a given buffer.[8] For practical laboratory applications, the pKa can be estimated for specific temperatures and concentrations.[8]

Experimental Determination of pKa

The pKa of a substance like DIPSO is typically determined using potentiometric titration.[14] [15] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[14]

The following protocol outlines the steps for determining the pKa of **DIPSO sodium salt**.

Materials and Reagents:

- DIPSO sodium salt
- Deionized water, free of carbonates
- Standardized 0.1 M hydrochloric acid (HCl) solution[16][17]
- Standardized 0.1 M sodium hydroxide (NaOH) solution[16][17]
- Potassium chloride (KCl) for maintaining ionic strength[16][17]



- pH meter with a combination glass electrode[15]
- Magnetic stirrer and stir bar
- Calibrated burette
- Standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration[16][17]

Procedure:

- Preparation of the Analyte Solution:
 - Accurately weigh a sample of **DIPSO sodium salt** to prepare a solution of known concentration, typically between 1 mM and 10 mM.[16][17]
 - Dissolve the sample in a known volume of deionized water. To maintain a constant ionic strength throughout the titration, 0.15 M KCl can be added to the solution.[16][17]
- Calibration of the pH Meter:
 - Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of DIPSO (e.g., pH 4, 7, and 10).[16][17]
- Titration Process:
 - Place the DIPSO solution in a beaker with a magnetic stir bar and begin gentle stirring.
 - Immerse the calibrated pH electrode in the solution.
 - To ensure an inert environment and prevent interference from dissolved carbon dioxide,
 the solution can be purged with nitrogen gas before and during the titration.[16]
 - Add the standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
 - After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.



 Continue the titration until the pH has passed through the expected pKa range and a complete titration curve can be generated.

Data Analysis:

- Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
- The pKa is determined from the inflection point of the titration curve, which corresponds to
 the point where half of the DIPSO has been protonated or deprotonated. This can be
 found from the first derivative of the titration curve (greatest slope) or the second
 derivative (zero crossing).[14]
- For increased accuracy, the experiment should be repeated multiple times (at least three titrations are recommended) and the average pKa value calculated.[16]

For compounds that possess a UV-active chromophore near the site of protonation, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.[14] This technique measures the change in absorbance at a specific wavelength as a function of pH.[14]

Applications in Research and Drug Development

DIPSO is primarily utilized as a buffering agent in a variety of biochemical and molecular biology applications. Its role is to maintain a stable pH, which is crucial for the structure and function of biomolecules and the kinetics of enzymatic reactions.[3][13]

Key Applications:

- Electrophoresis: DIPSO is used in buffer systems for the separation of proteins and nucleic acids, ensuring that the charge and migration of these molecules remain consistent throughout the electrophoretic run.[2][3]
- Enzyme Assays: Many enzymes have optimal activity within a narrow pH range. DIPSO is effective at maintaining the pH for such assays, ensuring accurate and reproducible results.

 [3]
- Cell Culture: While caution is advised due to potential interactions with metal ions, DIPSO can be used in some cell culture media to maintain a stable physiological pH.[3]





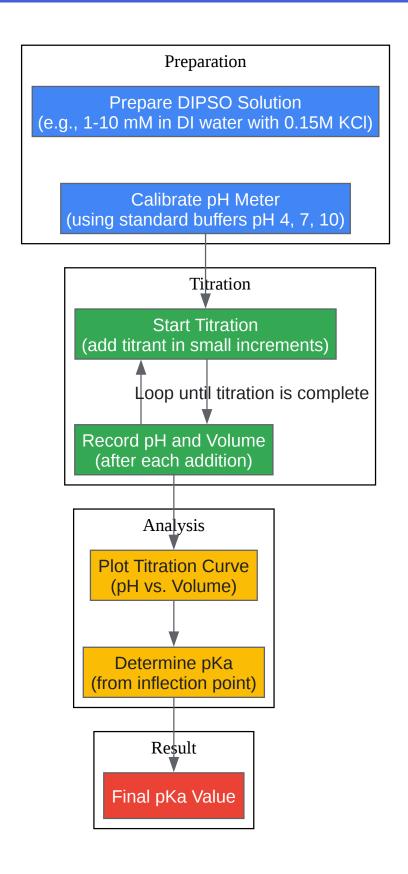


• Chromatography: In techniques like ion-exchange chromatography, a stable pH is essential for the specific binding and elution of molecules, and DIPSO can be employed for this purpose.[3]

It is important to note that DIPSO can form complexes with certain metal ions, which may interfere with some biological systems.[3]

Visualizations

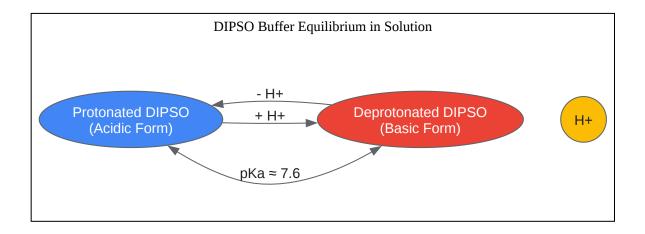




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Caption: Workflow for the potentiometric titration of DIPSO to determine its pKa.





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Caption: Equilibrium between the protonated and deprotonated forms of DIPSO.

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